A-18-Famide
Overview
Description
A-18-Famide is a neuropeptide that has been identified in several invertebrate species, including mollusks and arthropods. This peptide has been found to play a crucial role in regulating various physiological and behavioral processes in these organisms. In recent years, A-18-Famide has gained attention as a potential tool for scientific research due to its unique properties and effects.
Scientific Research Applications
Positron Emission Tomography (PET) Imaging
- PET Imaging with Fluorine-18 : The most frequent use of Fluorine-18, as found in compounds like A-18-Famide, is in PET imaging for both clinical and preclinical research. Its properties such as high β(+) decay and half-life make it suitable for molecular imaging, tracking diseases at early stages, and aiding in drug discovery programs (Preshlock, Tredwell, & Gouverneur, 2016).
Radiosynthesis and Labeling Strategies
- Advanced Radiosynthesis : Fluorine-18's versatility in radiochemical labeling is notable for its use in the synthesis of small molecules and biomolecules, enhancing the potential for diverse PET imaging applications (Jacobson, Kiesewetter, & Chen, 2014).
Cancer Research
- Tumor Molecular Imaging : The use of 2,4-diaminopyrimidine derivatives labeled with 18F in cancer research shows potential in PET imaging for tumor diagnosis, highlighting the role of A-18-Famide in oncologic diagnosis and therapy (Qi et al., 2021).
Bioconjugate Chemistry
- Development of 18F-radiopharmaceuticals : The synthesis of 18F-labeled peptides using compounds like A-18-Famide for oncological PET is critical. This indicates its role in developing new radiopharmaceuticals for cancer detection and therapy (Schirrmacher et al., 2007).
Radiation Dosimetry
- Whole-Body Radiation Burden Evaluation : Studies on compounds like anti-18F-FACBC, similar to A-18-Famide, in humans provide insights into radiation dosimetry, crucial for understanding the safety and efficacy of these radiotracers in medical applications (Nye et al., 2007).
Prostate Cancer Detection
- Detection of Recurrent Prostate Cancer : The use of 18F-fluciclovine, closely related to A-18-Famide, in PET imaging for recurrent prostate cancer demonstrates its applicability in specific cancer detection and monitoring (Gusman et al., 2019).
Focal Adhesion Kinase (FAK) Inhibition
- Role in FAK Inhibition for Cancer Therapy : Research on 7H-pyrrolo[2,3-d]pyridine derivatives, similar in function to A-18-Famide, as FAK inhibitors, indicates its potential application in the development of targeted cancer therapies (Wang et al., 2020).
properties
IUPAC Name |
(4S)-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C89H130N24O24/c1-46(2)35-60(102-71(119)42-98-76(125)57(29-31-72(120)121)101-70(118)41-97-74(123)48(5)90)80(129)109-65(44-115)84(133)111-66(45-116)88(137)113-34-18-27-68(113)86(135)108-62(38-52-21-12-9-13-22-52)81(130)107-63(39-53-40-96-55-24-15-14-23-54(53)55)82(131)110-64(43-114)83(132)106-61(36-47(3)4)79(128)99-49(6)75(124)100-50(7)87(136)112-33-17-26-67(112)85(134)104-58(28-30-69(91)117)78(127)103-56(25-16-32-95-89(93)94)77(126)105-59(73(92)122)37-51-19-10-8-11-20-51/h8-15,19-24,40,46-50,56-68,96,114-116H,16-18,25-39,41-45,90H2,1-7H3,(H2,91,117)(H2,92,122)(H,97,123)(H,98,125)(H,99,128)(H,100,124)(H,101,118)(H,102,119)(H,103,127)(H,104,134)(H,105,126)(H,106,132)(H,107,130)(H,108,135)(H,109,129)(H,110,131)(H,111,133)(H,120,121)(H4,93,94,95)/t48-,49-,50-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNFMZHECHAEGF-IHFUZBNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)N5CCCC5C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H130N24O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1920.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
A-18-Famide | |
CAS RN |
99588-52-0 | |
Record name | A18Famide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099588520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
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